(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
(3-ethylimidazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-2-9-5-8-3-6(9)4-12(7,10)11/h3,5H,2,4H2,1H3,(H2,7,10,11) |
InChI Key |
OANYKCWNYHDOOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide
General Synthetic Strategy
The preparation of this compound generally involves two key synthetic steps:
- Step 1: Functionalization of the imidazole ring at the 5-position with a methanesulfonamide group.
- Step 2: Introduction of the ethyl substituent at the 1-position of the imidazole nitrogen.
These transformations typically require selective lithiation or nucleophilic substitution strategies under inert atmosphere conditions to ensure regioselectivity and yield optimization.
Detailed Synthetic Route
Lithiation of Imidazole and Subsequent Functionalization
A common approach starts with lithiation of the imidazole ring using a strong base such as n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperature (-78 °C) under nitrogen atmosphere to generate the 5-lithio intermediate. This intermediate then reacts with an electrophilic methanesulfonyl chloride to introduce the methanesulfonamide group at the 5-position.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Lithiation | n-Butyllithium (1.6 M in hexane) | -78 °C, THF, N2 atmosphere | 5 min stirring |
| Electrophilic substitution | Methanesulfonyl chloride (MsCl) | 0 °C to room temperature | Dropwise addition, 30 min stirring |
- Reaction Mechanism:
- The acidic proton at the 5-position of imidazole is abstracted by n-butyllithium.
- The resulting carbanion attacks methanesulfonyl chloride, forming the sulfonamide bond.
Alkylation at the 1-Position of Imidazole
Following sulfonamide formation, the introduction of the ethyl group at the 1-position of the imidazole nitrogen is achieved via alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| N-Alkylation | Ethyl bromide or iodide | DMF or acetone, reflux | 12-18 h reaction time |
| Base | K2CO3 or NaH | Room temperature to reflux | Ensures deprotonation of N-H |
- Reaction Mechanism:
- The nitrogen lone pair attacks the alkyl halide, displacing the halide ion and forming the N-ethyl imidazole derivative.
Alternative Synthetic Routes
Some literature reports the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base to generate the imidazole anion, which then undergoes reaction with sulfonyl chlorides to afford sulfonamide derivatives with high regioselectivity. This method is advantageous for sensitive substrates and can be conducted at low temperatures (-70 °C) in THF.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Deprotonation | LiHMDS | -70 °C, THF | 18 h reaction time |
| Sulfonamide formation | Methanesulfonyl chloride | 0 °C to room temperature | Controlled addition |
This method has been successfully used to prepare various imidazole sulfonamide derivatives with good yields and purity.
Research Outcomes and Analytical Data
Yield and Purity
- Typical yields for the lithiation and sulfonamide formation step range from 65% to 85% , depending on reaction scale and purification methods.
- Alkylation at the 1-position usually proceeds with yields between 70% and 90% .
- Purification is commonly achieved by column chromatography or recrystallization.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the substitution pattern on the imidazole ring and the presence of the ethyl group.
- Mass Spectrometry (MS) validates the molecular weight consistent with the formula C6H12N3O2S.
- Infrared (IR) Spectroscopy identifies characteristic sulfonamide S=O stretches around 1150-1350 cm^-1.
- Elemental Analysis confirms the empirical formula.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation with n-BuLi + MsCl | n-Butyllithium, Methanesulfonyl chloride | THF, -78 °C to RT, N2 atmosphere | 65-85 | Regioselective sulfonamide formation |
| Alkylation with Ethyl Halide | Ethyl bromide/iodide, K2CO3 or NaH | DMF or acetone, reflux | 70-90 | N-ethylation of imidazole nitrogen |
| LiHMDS deprotonation + MsCl | LiHMDS, Methanesulfonyl chloride | THF, -70 °C to RT | 70-80 | Alternative for sensitive substrates |
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide is a chemical compound with an imidazole ring and a methanesulfonamide group, making it of interest in medicinal chemistry and pharmacology. Its applications stem from its unique structural characteristics.
Scientific Research Applications
- Drug Discovery Programs The compound is suitable for exploration in drug discovery programs.
- Biological Activity this compound exhibits biological activity, especially in pharmacology. Studies using computational methods like Quantitative Structure-Activity Relationship (QSAR) have been used to predict its biological activity based on structural similarities with known active compounds.
- Versatile Synthesis The synthesis of this compound can be achieved through several methods, highlighting its accessibility for research and application purposes.
- Interaction Studies Interaction studies often focus on its binding affinity and inhibitory potential against specific targets. Techniques include X-ray crystallography, NMR spectroscopy, and enzyme inhibition assays. These studies are critical for understanding how this compound can be utilized effectively in therapeutic contexts.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methanesulfonamide | Contains a sulfonamide group | Simple structure, widely used as an antibacterial agent. |
| 1-Methylimidazole | Imidazole ring with methyl group | Lacks sulfonamide functionality; used in organic synthesis. |
| 2-(Methylthio)benzothiazole | Contains thiazole and sulfur functionality | Exhibits antifungal properties; different heterocyclic structure. |
| 4-Amino-N-(4-methylphenyl)benzenesulfonamide | Aromatic amine with sulfonamide group | Known as a potent diuretic agent; differs in aromatic substitution. |
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (1-Ethyl-1H-imidazol-5-yl)methanesulfonamide and related compounds:
Key Observations:
Core Structure Variations: Imidazole vs. Indole-Imidazole Hybrids: AH-494 () combines indole and imidazole moieties, enabling dual interactions with serotonin receptors. The sulfonamide analog may lack this hybrid advantage but could offer distinct electronic effects .
Functional Group Impact :
- Sulfonamide vs. Carboxamide : Sulfonamides (-SO₂NH₂) are more acidic (pKa ~1–2) than carboxamides (-CONH₂, pKa ~5), influencing solubility and membrane permeability. AH-494’s carboxamide is critical for 5-HT7 selectivity, while sulfonamides may introduce off-target interactions (e.g., carbonic anhydrase inhibition) .
- Sulfonate Esters : Compounds like those in are often prodrugs, as sulphonate esters hydrolyze to active sulfonic acids in vivo. Methanesulfonamide derivatives lack this prodrug mechanism, favoring direct activity .
Substituent Effects :
- Ethyl vs. Methyl Groups : Ethyl substituents (e.g., AH-494) enhance selectivity over 5-HT1A receptors compared to methyl analogs, suggesting that this compound may similarly benefit from reduced off-target binding .
- Nitro Groups : Nitro-substituted imidazoles () exhibit redox activity, which can lead to cytotoxicity. The absence of nitro groups in the target compound may improve safety profiles .
Biological and Pharmacological Profiles: 5-HT7 Receptor Agonists: AH-494’s indole-imidazole scaffold achieves nanomolar affinity for 5-HT7 receptors. Sulfonamide analogs may require structural optimization to match this potency . ADMET Properties: Sulfonamides generally exhibit higher metabolic stability than esters () but may carry risks of hypersensitivity reactions. Carboxamides like AH-494 show favorable ADMET profiles, suggesting a trade-off between stability and safety .
Biological Activity
(1-Ethyl-1H-imidazol-5-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an imidazole ring and a methanesulfonamide group. These functional groups suggest potential reactivity and biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Structural Features
The compound is characterized by:
- Imidazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
- Methanesulfonamide Group : A sulfonyl group attached to a nitrogen atom, which enhances its biological interactions.
These features contribute to the compound's reactivity and potential applications in drug discovery.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, particularly in antibacterial and antifungal domains. The following table summarizes its activity against different pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Weak growth inhibition | MIC 16 µg/mL |
| Cryptococcus neoformans | Selective antifungal | Non-toxic at tested concentrations |
| Other Gram-positive bacteria | Variable activity | Specific MIC values not established |
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Direct Amination : Reaction of 1-ethylimidazole with methanesulfonyl chloride.
- Substitution Reactions : Utilizing various nucleophiles to introduce the methanesulfonamide moiety onto the imidazole ring.
These methods highlight the versatility in synthesizing this compound for research and application purposes.
Case Studies and Research Findings
Recent studies have explored the biological activity of related imidazole compounds, providing insights into the potential of this compound:
- Antibacterial Activity : A study reported that 3-substituted imidazole derivatives exhibited significant antibacterial properties against MRSA, suggesting that modifications to the imidazole ring can enhance activity .
- Antifungal Properties : Research identified certain imidazole derivatives as effective against Cryptococcus neoformans, indicating that structural variations can lead to selective antifungal activity .
- Mechanism of Action : The compound's mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of bacterial growth or fungal proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
